(3S)-5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine

Description

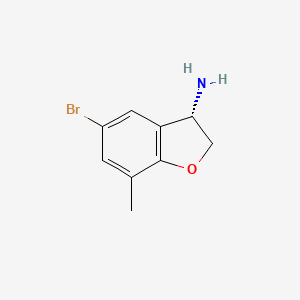

(3S)-5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine is a chiral benzofuran derivative with a bromine atom at position 5, a methyl group at position 7, and an amine at the 3rd position of the dihydrofuran ring. Its molecular formula is C₉H₁₀BrNO, and its stereochemistry (3S) confers distinct spatial and electronic properties.

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

(3S)-5-bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C9H10BrNO/c1-5-2-6(10)3-7-8(11)4-12-9(5)7/h2-3,8H,4,11H2,1H3/t8-/m1/s1 |

InChI Key |

PBWUFDLPDBDAJQ-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1OC[C@H]2N)Br |

Canonical SMILES |

CC1=CC(=CC2=C1OCC2N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves several steps:

Methylation: The methyl group at the 7th position can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Amination: The amine group at the 3rd position can be introduced through a reductive amination process, where the corresponding ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oximes or nitroso derivatives.

Reduction: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated benzofuran derivative.

Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate, ammonia, or sodium alkoxide under basic conditions.

Major Products Formed

Oxidation: Oximes, nitroso derivatives

Reduction: Hydrogenated benzofuran derivatives

Substitution: Thiol, amine, or alkoxide-substituted benzofuran derivatives

Scientific Research Applications

(3S)-5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

- This may alter metabolic pathways (e.g., slower oxidative degradation) . Halogens (F, Cl, Br): Electron-withdrawing groups enhance electrophilicity, facilitating nucleophilic substitution (e.g., Br/Cl in Suzuki couplings) and interactions with biological targets like kinases .

- This could reduce binding affinity but improve selectivity for specific targets .

Lipophilicity :

- Methyl increases logP compared to halogens, enhancing membrane permeability but possibly reducing solubility. Fluorine, with lower lipophilicity, often optimizes bioavailability in drug design .

Biological Activity

(3S)-5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran class, notable for its diverse biological activities. This compound is characterized by its unique structural features, including a bromine atom at the 5th position, a methyl group at the 7th position, and an amine group at the 3rd position of the dihydrobenzofuran ring. Its molecular formula is with a molecular weight of 228.09 g/mol.

Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1259610-43-9 |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. It has been investigated for potential antimicrobial , antifungal , and anticancer properties. The specific mechanisms through which it exerts these effects may involve:

- Enzyme inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell proliferation.

- Receptor interaction : It may act on particular receptors involved in signaling pathways that regulate cell growth and survival.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Antimicrobial Activity : Research indicates that benzofurans exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, suggesting its utility in developing new antibiotics.

- Anticancer Properties : Preliminary investigations have revealed that this compound can induce apoptosis in cancer cells through mechanisms that may involve the modulation of apoptotic pathways and cell cycle regulation.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases.

Case Studies

Several case studies provide insights into the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Evaluation of Anticancer Activity :

- In vitro assays demonstrated that treatment with this compound led to a reduction in cell viability in various cancer cell lines by up to 70%, indicating strong anticancer potential.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| (3S)-3-hydroxy-1-methyl-2,3-dihydroindole | Different functional groups | Antioxidant properties |

| Saxagliptin | Similar dihydro structure | Antidiabetic agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.